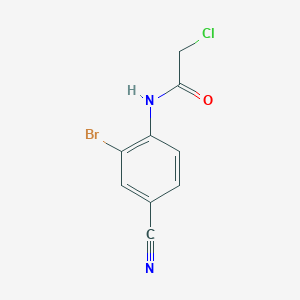
N-(2-thiophen-2-ylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thiophen-2-ylphenyl)prop-2-enamide, also known as TPPB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of propenamides and has a molecular weight of 259.35 g/mol. TPPB has shown promising results in various studies, and
Mechanism of Action
N-(2-thiophen-2-ylphenyl)prop-2-enamide acts as a selective modulator of TRPV1 channels by binding to a specific site on the channel. This binding leads to the inhibition of calcium influx and the subsequent reduction of pain sensation and inflammation. N-(2-thiophen-2-ylphenyl)prop-2-enamide also inhibits the activity of calpain by binding to the active site of the enzyme, which prevents the cleavage of its substrates and reduces neurodegeneration.
Biochemical and Physiological Effects:
N-(2-thiophen-2-ylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-thiophen-2-ylphenyl)prop-2-enamide has been found to reduce pain and inflammation, as well as improve cognitive function in models of Alzheimer's disease. N-(2-thiophen-2-ylphenyl)prop-2-enamide has also been found to have a protective effect on the heart, reducing the damage caused by ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-thiophen-2-ylphenyl)prop-2-enamide is its selectivity for TRPV1 channels and calpain, which allows for more targeted research in these areas. However, N-(2-thiophen-2-ylphenyl)prop-2-enamide's potency and efficacy can vary depending on the experimental conditions, which can make it difficult to compare results across studies. N-(2-thiophen-2-ylphenyl)prop-2-enamide is also relatively expensive and may not be readily available in all research settings.
Future Directions
There are many potential future directions for research on N-(2-thiophen-2-ylphenyl)prop-2-enamide. One area of interest is the development of more potent and selective TRPV1 channel modulators based on the structure of N-(2-thiophen-2-ylphenyl)prop-2-enamide. Another area of interest is the investigation of N-(2-thiophen-2-ylphenyl)prop-2-enamide's effects on other proteases, such as caspases, which are involved in apoptosis. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-thiophen-2-ylphenyl)prop-2-enamide in various diseases, such as cancer and cardiovascular disease.
In conclusion, N-(2-thiophen-2-ylphenyl)prop-2-enamide is a compound that has shown promise in various scientific research applications, particularly in the field of neuroscience. Its selectivity for TRPV1 channels and calpain makes it a valuable tool for targeted research, although its potency and efficacy can vary depending on experimental conditions. Further research is needed to fully understand the potential therapeutic applications of N-(2-thiophen-2-ylphenyl)prop-2-enamide and to develop more potent and selective modulators of TRPV1 channels and other proteases.
Synthesis Methods
N-(2-thiophen-2-ylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-thiophen-2-ylphenylamine with propargyl bromide in the presence of a base, or through the reaction of 2-thiophen-2-ylphenylamine with propiolamide in the presence of a catalyst. The purity of N-(2-thiophen-2-ylphenyl)prop-2-enamide can be improved through recrystallization or column chromatography.
Scientific Research Applications
N-(2-thiophen-2-ylphenyl)prop-2-enamide has been found to have various applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and inflammation. N-(2-thiophen-2-ylphenyl)prop-2-enamide has also been found to have an inhibitory effect on the activity of the protease calpain, which is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-thiophen-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-2-13(15)14-11-7-4-3-6-10(11)12-8-5-9-16-12/h2-9H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWHHJAGPYKHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-thiophen-2-ylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)

![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)




![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)

